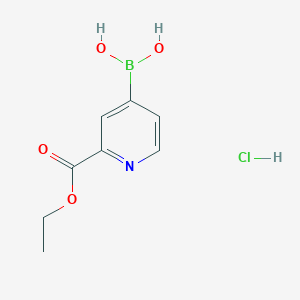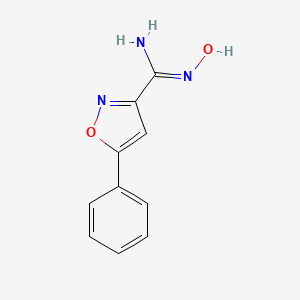
(2-(Ethoxycarbonyl)pyridin-4-yl)boronic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Ethoxycarbonyl)pyridin-4-yl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique structure, which includes a pyridine ring and a boronic acid moiety, makes it a valuable building block in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Ethoxycarbonyl)pyridin-4-yl)boronic acid hydrochloride typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the iridium or rhodium-catalyzed C-H or C-F borylation . These methods provide efficient routes to the desired boronic acid derivative under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Ethoxycarbonyl)pyridin-4-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
(2-(Ethoxycarbonyl)pyridin-4-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules.
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mécanisme D'action
The mechanism of action of (2-(Ethoxycarbonyl)pyridin-4-yl)boronic acid hydrochloride in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boronic acid group transfers to the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyridinylboronic acid: Another boronic acid derivative used in similar cross-coupling reactions.
Pyridine-4-boronic acid pinacol ester: A boronic ester with similar reactivity and applications.
2-(4-Pyridyl)-4,4,5,5-tetramethyl-1,3-dioxaborolane: A boronic ester used in organic synthesis.
Uniqueness
(2-(Ethoxycarbonyl)pyridin-4-yl)boronic acid hydrochloride is unique due to its ethoxycarbonyl group, which provides additional reactivity and versatility in synthetic applications. This makes it a valuable reagent for the synthesis of complex molecules that require specific functional groups.
Propriétés
Numéro CAS |
741709-71-7 |
|---|---|
Formule moléculaire |
C8H11BClNO4 |
Poids moléculaire |
231.44 g/mol |
Nom IUPAC |
(2-ethoxycarbonylpyridin-4-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C8H10BNO4.ClH/c1-2-14-8(11)7-5-6(9(12)13)3-4-10-7;/h3-5,12-13H,2H2,1H3;1H |
Clé InChI |
YSRXNLBUPKOAJE-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC=C1)C(=O)OCC)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B12958268.png)












![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)
